4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride

Catalog No.
S13309186
CAS No.
38035-30-2
M.F
C14H18ClNO2
M. Wt
267.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2...

CAS Number

38035-30-2

Product Name

4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride

IUPAC Name

(2,3-dimethyl-4-oxochromen-6-yl)methyl-dimethylazanium;chloride

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C14H17NO2.ClH/c1-9-10(2)17-13-6-5-11(8-15(3)4)7-12(13)14(9)16;/h5-7H,8H2,1-4H3;1H

InChI Key

RDMXJIHXIBZQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+](C)C)C.[Cl-]

4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride is a synthetic compound derived from the chromone family, characterized by its unique molecular structure and functional groups. The compound has the molecular formula C13H15NO2C_{13}H_{15}NO_2 and a molecular weight of approximately 233.26 g/mol. Its structure includes a benzopyran backbone with dimethylamino and methyl substituents, contributing to its diverse chemical properties and potential biological activities. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and stability for various applications.

The reactivity of 4H-1-benzopyran-4-one derivatives often involves nucleophilic addition and electrophilic substitution reactions. For instance, studies have shown that hydroxide ions can engage in nucleophilic addition at the C2 carbon of the benzopyran ring, leading to various degradation pathways under alkaline conditions . Additionally, reactions involving this compound can lead to the synthesis of other chromone derivatives through mechanisms such as Friedel-Crafts acylation or condensation with aldehydes .

Compounds related to 4H-1-benzopyran-4-one exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Research indicates that certain derivatives can act as anticonvulsants, demonstrating neuroprotective effects in animal models . The presence of the dimethylamino group may enhance the pharmacological profile of this compound, potentially increasing its bioavailability and efficacy in therapeutic applications.

Synthesis of 4H-1-benzopyran-4-one derivatives can be achieved through several methods:

  • Friedel-Crafts Acylation: Utilizing acyl chlorides in the presence of Lewis acids to introduce acyl groups onto aromatic rings.
  • Condensation Reactions: Reacting phenolic compounds with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Rearrangement Reactions: Employing reagents like o-iodoxybenzoic acid in solvents such as dimethylsulfoxide to facilitate rearrangements that yield the desired chromone structure .

The applications of 4H-1-benzopyran-4-one derivatives are diverse:

  • Pharmaceuticals: Used as precursors in the synthesis of various bioactive compounds.
  • Agricultural Chemistry: Potential use as agrochemicals due to their antimicrobial properties.
  • Material Science: Investigated for their role in developing new materials with specific optical or electronic properties.

Studies on the interactions of 4H-1-benzopyran-4-one with biological molecules have revealed significant insights into its mechanism of action. For example, research has indicated that this compound can interact with enzymes and receptors involved in neurotransmission, suggesting potential therapeutic roles in treating neurological disorders . Additionally, its interactions with oxidative stress markers highlight its antioxidant capabilities.

Several compounds exhibit structural similarities to 4H-1-benzopyran-4-one, each with unique properties:

Compound NameStructureNotable Properties
2-HydroxychromonestructureAntioxidant properties; used in medicinal chemistry
3-Bromo-4H-1-benzopyran-4-onestructureReacts with β-diketones; potential for functionalization
Flavonoids (General)structureBroad spectrum of biological activities; anti-inflammatory effects

The uniqueness of 4H-1-benzopyran-4-one lies in its specific combination of functional groups that enhance its biological activity while maintaining a stable chromone structure. This allows it to participate in diverse

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

267.1026065 g/mol

Monoisotopic Mass

267.1026065 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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